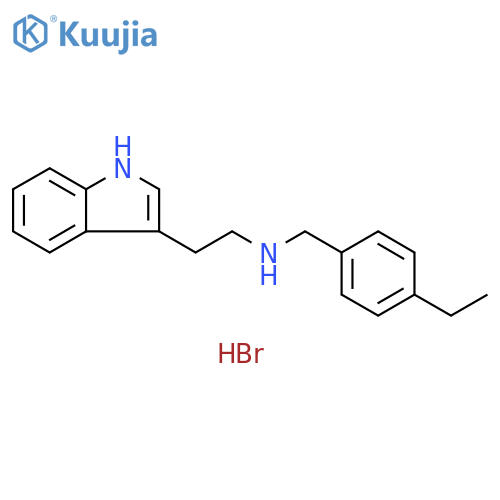Cas no 1609400-36-3 (N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide)

1609400-36-3 structure
商品名:N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide
CAS番号:1609400-36-3
MF:C19H23BrN2
メガワット:359.303323984146
CID:4608334
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide 化学的及び物理的性質
名前と識別子
-
- N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide
-
- インチ: 1S/C19H22N2.BrH/c1-2-15-7-9-16(10-8-15)13-20-12-11-17-14-21-19-6-4-3-5-18(17)19;/h3-10,14,20-21H,2,11-13H2,1H3;1H
- InChIKey: LHIRFJCNVCCPCI-UHFFFAOYSA-N
- ほほえんだ: C(C1=CNC2=CC=CC=C12)CNCC1C=CC(CC)=CC=1.Br
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 6
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00J485-1g |
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide |
1609400-36-3 | 95% | 1g |
$43.00 | 2024-06-20 | |
| A2B Chem LLC | AI91141-5g |
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide |
1609400-36-3 | 95% | 5g |
$111.00 | 2024-04-20 | |
| A2B Chem LLC | AI91141-1g |
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide |
1609400-36-3 | 95% | 1g |
$35.00 | 2024-04-20 | |
| 1PlusChem | 1P00J485-5g |
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide |
1609400-36-3 | 95% | 5g |
$128.00 | 2024-06-20 |
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
1609400-36-3 (N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide) 関連製品
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
